molecular formula C16H18ClNO3 B14477178 2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine CAS No. 66533-24-2

2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine

Cat. No.: B14477178
CAS No.: 66533-24-2
M. Wt: 307.77 g/mol
InChI Key: QYOZKEVVDLWVNI-UHFFFAOYSA-N
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Description

2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine is an organic compound that features a pyridine ring substituted with a chloromethyl group and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with 4-methylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group .

Scientific Research Applications

2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to and inhibiting enzymes or receptors involved in disease pathways. The trimethoxyphenyl group is known to enhance binding affinity and specificity, while the pyridine ring can interact with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzyl Chloride: Shares the trimethoxyphenyl group but lacks the pyridine ring.

    4-Methylpyridine: Contains the pyridine ring but lacks the chloromethyl and trimethoxyphenyl groups.

    2-Chloromethyl-4-methylpyridine: Similar structure but without the trimethoxyphenyl group.

Uniqueness

2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine is unique due to the combination of the trimethoxyphenyl group and the pyridine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

66533-24-2

Molecular Formula

C16H18ClNO3

Molecular Weight

307.77 g/mol

IUPAC Name

2-[chloro-(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine

InChI

InChI=1S/C16H18ClNO3/c1-10-5-6-18-12(7-10)15(17)11-8-13(19-2)16(21-4)14(9-11)20-3/h5-9,15H,1-4H3

InChI Key

QYOZKEVVDLWVNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(C2=CC(=C(C(=C2)OC)OC)OC)Cl

Origin of Product

United States

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